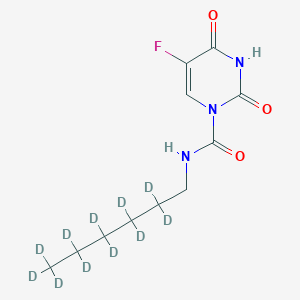

Carmofur-d11

Description

Contextualization of Carmofur (B1668449) as a Pro-Drug and its Analogues

Carmofur, chemically known as 1-hexylcarbamoyl-5-fluorouracil, was initially developed as a more lipophilic and orally available prodrug of the well-known antimetabolite 5-fluorouracil (B62378) (5-FU). biorxiv.orgbiorxiv.org This structural modification was designed to enhance its ability to penetrate cellular membranes, thereby improving bioavailability and therapeutic efficacy compared to 5-FU. patsnap.comnih.gov For many years, Carmofur was primarily considered a "masked" form of 5-FU, with its therapeutic effects attributed to the in vivo release of 5-FU. nih.govselleckchem.com This release occurs through the enzymatic removal of the carbamoyl (B1232498) group. nih.gov

However, research has revealed that Carmofur possesses biological activities independent of its conversion to 5-FU. nih.gov It is a potent inhibitor of acid ceramidase (AC), an enzyme that breaks down ceramide. nih.govfrontiersin.org By inhibiting AC, Carmofur increases intracellular ceramide levels, a molecule that can activate apoptosis (programmed cell death) and cell differentiation. researchgate.netdergipark.org.tr This mechanism is significant because increased AC activity in cancer cells leads to lower ceramide levels and increased levels of sphingosine-1-phosphate, which suppresses apoptosis and promotes cell proliferation. isroset.org

The discovery of Carmofur's dual action—releasing 5-FU and inhibiting AC—has spurred the development and investigation of various analogues. biorxiv.orgbiorxiv.org Researchers have synthesized and evaluated a range of Carmofur analogues by modifying the alkyl, cycloalkyl, and aryl substituents to explore how these changes impact biological activity, such as inhibitory effects on different enzymes and antiproliferative potency. biorxiv.org For instance, a hexyl carbamate (B1207046) analogue of Carmofur demonstrated improved inhibitory activity against the main protease (Mpro) of SARS-CoV-2 compared to the parent compound. biorxiv.org

Rationale for Deuteration in Pharmaceutical Research and Development

Deuteration is the process of replacing hydrogen atoms in a molecule with their stable, non-radioactive isotope, deuterium (B1214612) (²H or D). unibestpharm.comjuniperpublishers.com This seemingly subtle change can have significant effects on a drug's properties, making it a valuable strategy in pharmaceutical research and development. juniperpublishers.comresearchgate.net

The primary reason for these effects lies in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and more stable, making it harder to break in chemical reactions, including metabolic processes. juniperpublishers.com This phenomenon is known as the kinetic isotope effect (KIE). researchgate.netacs.org By strategically replacing hydrogen with deuterium at sites of metabolic breakdown, the metabolic stability of a drug can be improved. unibestpharm.comjuniperpublishers.com This can lead to a longer half-life, reduced dosing frequency, and potentially a better safety profile by altering metabolic pathways and reducing the formation of toxic metabolites. unibestpharm.comjuniperpublishers.com

| Benefit of Deuteration | Description |

| Improved Metabolic Stability | Increased resistance to metabolic breakdown, potentially leading to a longer half-life and less frequent dosing. unibestpharm.com |

| Enhanced Selectivity | Can help maintain a drug's selectivity for its target by preventing the formation of non-selective metabolites. unibestpharm.com |

| Stabilized Isomers | Can slow down the interconversion of chiral molecules, stabilizing the more active or safer form. unibestpharm.com |

| Reduced Toxicity | Altering metabolic pathways can decrease the formation of harmful metabolites. unibestpharm.com |

| New Intellectual Property | Creates opportunities for developing improved versions of existing drugs with new patents. unibestpharm.com |

Stable isotope-labeled compounds, including deuterated molecules like Carmofur-d11, are invaluable tools for elucidating the mechanisms of action and metabolic pathways of drugs. symeres.com The kinetic isotope effect introduced by deuterium can be exploited to understand reaction kinetics and mechanisms. symeres.com By comparing the metabolic fate of a deuterated compound to its non-deuterated counterpart, researchers can identify the specific sites of metabolism and the enzymes involved. researchgate.netacs.org This information is crucial for understanding how a drug works and how it is processed by the body.

Pharmacokinetics, the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME), is a fundamental aspect of drug development. chempep.com Stable isotope-labeled compounds are widely used in these studies to trace the drug's journey through a biological system. researchgate.netacs.org In preclinical models, administering a deuterated version of a drug allows for its differentiation from the non-labeled form using analytical techniques like mass spectrometry. mdpi.com This is particularly useful in "isotope-dilution" studies where the labeled and unlabeled drugs are administered simultaneously via different routes (e.g., intravenous and oral) to accurately determine absolute bioavailability, even for poorly water-soluble drugs. mdpi.comuio.no This approach helps to reduce measurement errors by eliminating differences in clearance between intravenous and oral dosages. mdpi.com

In quantitative bioanalysis, which involves measuring the concentration of a drug and its metabolites in biological samples, deuterated compounds serve as ideal internal standards for mass spectrometry-based assays. aptochem.comresolvemass.ca An internal standard is a compound with similar chemical and physical properties to the analyte (the substance being measured) that is added in a known amount to the sample. aptochem.com Because a deuterated internal standard like Carmofur-d11 has nearly identical properties to Carmofur, it co-elutes during chromatography and has the same extraction recovery and ionization response in the mass spectrometer. aptochem.comsplendidlab.com This allows for highly accurate and precise quantification of the drug by correcting for variability in sample preparation and analysis. aptochem.comresolvemass.ca The use of stable isotope-labeled internal standards is considered the gold standard in bioanalysis. aptochem.commdpi.com

Stable Isotope Labeling for Pharmacokinetic Investigations in Preclinical Models

Historical Research Trajectories of Carmofur and Emergence of Novel Research Applications

Carmofur was first developed in the 1980s as a derivative of 5-fluorouracil for the treatment of colorectal cancer. biorxiv.orgbiorxiv.org For many years, its research trajectory was closely tied to its role as an antineoplastic agent. nih.gov However, the discovery of its 5-FU-independent activity as an acid ceramidase inhibitor opened up new avenues of investigation. nih.gov

In recent years, research on Carmofur has expanded significantly beyond its original application in cancer therapy. It has been identified as a dual inhibitor of fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA), enzymes involved in inflammation. frontiersin.org This has led to studies exploring its potential in treating inflammatory conditions like acute lung injury. frontiersin.org

Structure

3D Structure

Properties

Molecular Formula |

C11H16FN3O3 |

|---|---|

Molecular Weight |

268.33 g/mol |

IUPAC Name |

5-fluoro-2,4-dioxo-N-(2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexyl)pyrimidine-1-carboxamide |

InChI |

InChI=1S/C11H16FN3O3/c1-2-3-4-5-6-13-10(17)15-7-8(12)9(16)14-11(15)18/h7H,2-6H2,1H3,(H,13,17)(H,14,16,18)/i1D3,2D2,3D2,4D2,5D2 |

InChI Key |

AOCCBINRVIKJHY-GILSBCIXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CNC(=O)N1C=C(C(=O)NC1=O)F |

Canonical SMILES |

CCCCCCNC(=O)N1C=C(C(=O)NC1=O)F |

Origin of Product |

United States |

Synthetic Methodologies and Deuterium Incorporation of Carmofur D11

Advanced Synthetic Routes to Carmofur-d11biorxiv.orgbiorxiv.org94.191.1

The synthesis of Carmofur (B1668449) and its deuterated analogue, Carmofur-d11, has evolved from earlier methods to more efficient and scalable routes. While initial syntheses involved the reaction of 5-fluorouracil (B62378) (5-FU) with phosgene (B1210022) and hexylamine, contemporary methods have largely adopted a more direct approach. jasco.com.br The most prominent advanced synthetic route involves the coupling of 5-FU with n-hexyl isocyanate. jasco.com.brdigitellinc.com For the synthesis of Carmofur-d11 specifically, this route is adapted by substituting the standard n-hexyl isocyanate with its deuterated counterpart, n-hexyl-d11 isocyanate. This precursor is reacted with 5-FU, typically in a polar, non-volatile solvent, to yield the final deuterated product. jasco.com.br The general procedure involves adding the deuterated isocyanate to a solution of 5-FU in an anhydrous solvent under an inert atmosphere, followed by stirring at an optimized temperature to drive the reaction to completion. biorxiv.orgbiorxiv.org

Optimization of Reaction Conditions for Enhanced Yieldsbiorxiv.orgbiorxiv.org94.191.1

Previously documented synthetic procedures for Carmofur were often hampered by low yields and inefficient reaction times. jasco.com.brdigitellinc.com Extensive research has led to significant optimization of the reaction conditions. Key factors that have been systematically adjusted to enhance yield and scalability include temperature, solvent choice, and the exclusion of moisture and certain additives. jasco.com.brscholaris.ca

Temperature: Kinetic studies have identified 45 °C as the optimal temperature for the synthesis when conducted in pyridine (B92270). This temperature provides a balance between reaction rate and product stability, achieving nearly a 72% NMR yield. jasco.com.brscholaris.ca Higher temperatures, while initially accelerating the reaction, were found to promote product decomposition over time. jasco.com.br

Solvent: Due to the poor solubility of 5-FU in many organic solvents, the reaction requires exceptionally polar solvents. jasco.com.br While pyridine has been traditionally used, N-methyl-2-pyrrolidinone (NMP) has been identified as a safer and less toxic alternative that provides comparable yields, making it more suitable for large-scale synthesis. jasco.com.brscholaris.ca

Moisture and Additives: The reaction is extremely sensitive to water, as isocyanates readily react with water, which reduces product yield. jasco.com.br Therefore, rigorous anhydrous conditions are critical. Additionally, the effect of various base catalysts has been explored. While it was hypothesized that bases might accelerate the reaction, additives like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 4-Dimethylaminopyridine (DMAP) led to the rapid decomposition of Carmofur. jasco.com.brscholaris.ca Other bases such as triethylamine (B128534) (TEA) and 1,4-Diazabicyclo[2.2.2]octane (DABCO) did not result in a productive conversion. jasco.com.br

| Parameter | Condition Tested | Observation | Reference |

|---|---|---|---|

| Temperature | 40-50 °C (in Pyridine) | Optimal range, with 45 °C yielding ~72% (NMR). | jasco.com.brscholaris.ca |

| Temperature | >50 °C | Rapid initial conversion but led to product decomposition. | jasco.com.br |

| Solvent | Pyridine | Effective but has toxicity and handling concerns. | jasco.com.br |

| N-methyl-2-pyrrolidinone (NMP) | Safer alternative with comparable yields to pyridine. | jasco.com.brscholaris.ca | |

| Moisture | Presence of water | Leads to isocyanate decomposition and lower product yield. | jasco.com.br |

| Base Additives | DBU, DMAP | Caused rapid decomposition of the Carmofur product. | jasco.com.brscholaris.ca |

| TEA, DABCO | Did not lead to productive conversion. | jasco.com.br |

Kinetic Studies in Carmofur Synthesis Using Modern Spectroscopic Techniquesbiorxiv.orgbiorxiv.org94.191.1

Modern spectroscopic techniques have been instrumental in understanding the kinetics of Carmofur synthesis, which in turn has enabled the optimization of reaction conditions. Benchtop 19F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a particularly powerful tool for these studies. jasco.com.brresearchgate.netcdnsciencepub.com

The fluorine atom in 5-FU and Carmofur provides a distinct spectroscopic handle for 19F NMR. jasco.com.br This allows for real-time, quantitative monitoring of the reaction's progress directly within the crude reaction mixture. researchgate.netresearchgate.net Researchers can track the disappearance of the 19F resonance signal of the starting material, 5-fluorouracil (around -172 ppm), and the simultaneous appearance of the product's signal (around -166 ppm). jasco.com.br A key advantage of modern benchtop NMR spectrometers is their proton-lock capability, which eliminates the need for expensive deuterated solvents for the reaction monitoring itself, allowing the kinetics to be studied in solvents like non-deuterated pyridine or NMP. cdnsciencepub.comchemrxiv.org This approach is far more convenient and provides more precise kinetic data than traditional methods like thin-layer chromatography, especially given the nature of the polar, non-volatile solvents required for the synthesis. jasco.com.br

Isotopic Labeling Strategies for Carmofur-d11bocsci.comresearchgate.netchemrxiv.org

Isotopic labeling is a technique used to track the passage of a molecule through a reaction or a biological system. synmr.in For Carmofur-d11, the labeling strategy involves the synthesis of the molecule using a deuterated precursor. epo.org The designation "-d11" indicates that eleven hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. Given the structure of Carmofur (1-hexylcarbamoyl-5-fluorouracil), this deuteration is located on the hexyl chain.

The most direct labeling strategy is to employ a deuterated version of the alkylating agent in the established synthetic route. epo.orggoogle.com Specifically, the synthesis of Carmofur-d11 is achieved by reacting 5-fluorouracil with n-hexyl-d11 isocyanate. This method ensures that the deuterium atoms are incorporated into a specific, predetermined position within the molecular structure. The use of stable, non-radioactive isotopes like deuterium makes Carmofur-d11 a valuable tool for various research applications, particularly in metabolic studies. juniperpublishers.comnih.gov

Deuterium Incorporation Sites and Their Significance for Researchresearchgate.netcdnsciencepub.comresearchgate.netchemrxiv.org

In Carmofur-d11, the eleven deuterium atoms are incorporated into the hexyl side chain. The significance of this specific placement is directly related to the compound's metabolic pathway. The primary route of metabolism for Carmofur in humans involves the oxidation of the hexyl chain. google.com

By replacing the hydrogen atoms on this chain with deuterium, the metabolic stability of the molecule is enhanced. juniperpublishers.comnih.gov This is due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is significantly stronger (6 to 10 times more stable) than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com This increased bond strength makes the molecule more resistant to cleavage by metabolic enzymes, such as cytochrome P450. google.com

This targeted deuteration is highly significant for research because it allows for:

Studying Pharmacokinetics: By slowing down metabolism, researchers can more accurately study the absorption, distribution, and excretion (ADME) properties of the parent drug. epo.orggoogle.com

Probing Metabolic Pathways: It helps in elucidating the mechanisms of drug metabolism and can be used to investigate the formation of specific metabolites and their potential toxicity. juniperpublishers.com

Use as an Internal Standard: In quantitative mass spectrometry-based assays, Carmofur-d11 serves as an ideal internal standard for the accurate measurement of non-deuterated Carmofur in biological samples. rsc.org

Implications of Deuterium Substitution on Molecular Stability in Research Conditionscdnsciencepub.comchemrxiv.orgresearchgate.net

The substitution of hydrogen with deuterium has a profound implication for the molecule's stability, specifically its metabolic stability under research conditions. juniperpublishers.comnih.gov The primary effect of deuterating the metabolically active hexyl chain is a reduction in the rate of systemic clearance. juniperpublishers.com This results in a longer biological half-life of the compound in vivo. epo.orggoogle.com

This enhanced metabolic stability provides several therapeutic advantages in a research context. google.com It allows the compound to remain in its active form for a longer period, which is crucial for studies investigating its mechanism of action and binding affinity to target proteins. researchgate.netfrontiersin.org Furthermore, by slowing metabolism at the deuterated site, deuterium substitution can sometimes lead to "metabolic shunting," where the drug is broken down through alternative pathways. juniperpublishers.com This can be a valuable tool for researchers to probe the formation of different metabolites and understand their pharmacological or toxicological profiles. juniperpublishers.com It is important to recognize that while the C-D bond is stronger, this does not typically alter the fundamental pharmacological profile of the drug itself. google.com

Characterization of Carmofur-d11: Advanced Analytical Techniques for Structural Elucidation and Isotopic Purity Confirmation

The definitive characterization of Carmofur-d11 requires a combination of advanced analytical techniques to confirm its chemical structure, the location of the deuterium labels, and the isotopic purity. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). rsc.org

Structural Elucidation: NMR spectroscopy is essential for confirming the molecular structure.

¹H NMR is used to verify the incorporation of deuterium by observing the disappearance or significant reduction of proton signals corresponding to the hexyl chain positions.

¹⁹F NMR confirms the presence of the 5-fluorouracil core of the molecule. jasco.com.br

¹³C NMR can also provide structural confirmation through analysis of the carbon skeleton and changes in signal splitting due to the presence of deuterium.

Isotopic Purity Confirmation: This is a critical step to determine the percentage of molecules that have been successfully labeled with deuterium.

High-Resolution Mass Spectrometry (HR-MS) , often coupled with liquid chromatography (LC-MS), is the definitive technique for this purpose. rsc.orgresearchgate.net HR-MS can precisely measure the mass-to-charge ratio of the molecule and distinguish between the unlabeled compound (M) and its various deuterated isotopologues containing one to eleven deuterium atoms (M+1 to M+11). researchgate.net

| Technique | Purpose in Carmofur-d11 Analysis | Reference |

|---|---|---|

| ¹H NMR | Confirms absence of protons at deuterated sites on the hexyl chain. | rsc.org |

| ¹⁹F NMR | Confirms the integrity of the 5-fluorouracil moiety. | jasco.com.br |

| LC-HR-MS | Separates the compound from impurities and provides high-accuracy mass data. | rsc.orgresearchgate.net |

| HR-MS Analysis | Determines isotopic enrichment by resolving and quantifying the relative abundance of all deuterated isotopologues (M+1 to M+11). | rsc.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Integration Analysis (e.g., ¹⁹F NMR, ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly powerful for analyzing deuterated compounds. Both proton (¹H) and fluorine-19 (¹⁹F) NMR are utilized to analyze Carmofur-d11.

¹H NMR is primarily used to confirm the successful incorporation of deuterium atoms. The fundamental principle is that deuterium (²H) is not observed in a standard ¹H NMR spectrum. Therefore, the substitution of hydrogen with deuterium results in the disappearance of the corresponding signals from the spectrum. In Carmofur-d11, where the hexyl chain is deuterated, the complex multiplet signals corresponding to the eleven protons of this chain in the parent compound are expected to be absent. The presence of the remaining proton signals, such as the one on the uracil (B121893) ring, confirms that the core structure remains intact. researchgate.net The high-field shift of the C6H proton signal can also be monitored to study the ratio of different molecular forms in solution. researchgate.net

¹⁹F NMR serves as a sensitive probe for the fluorine-containing 5-fluorouracil moiety. rsc.org The single fluorine atom provides a distinct signal in the ¹⁹F NMR spectrum, which is highly sensitive to the local chemical environment. scholaris.cajasco.com.br This technique is exceptionally useful for monitoring the synthesis of Carmofur in real-time to determine reaction kinetics and optimize conditions. scholaris.cachemrxiv.orgresearchgate.net For Carmofur-d11, ¹⁹F NMR confirms the integrity of the pharmacologically active fluorouracil ring. The chemical shift for Carmofur is observed around -166 ppm. scholaris.cabiorxiv.org While deuteration of the distal alkyl chain is not expected to cause a significant shift, this analysis verifies that the synthesis has successfully produced the correct fluoropyrimidine structure. biorxiv.org Benchtop ¹⁹F NMR spectroscopy has proven effective for this purpose and has the advantage of not requiring deuterated solvents for the analysis. chemrxiv.orgresearchgate.net

| Nucleus | Expected Chemical Shift (δ) for Carmofur | Expected Observation for Carmofur-d11 | Purpose of Analysis |

| ¹H | ~0.8-1.6 ppm (Alkyl Chain Protons) | Signals absent or significantly reduced | Confirms deuterium incorporation on the hexyl chain |

| ~8.4 ppm (Uracil Ring Proton) | Signal present | Confirms integrity of the uracil ring structure biorxiv.org | |

| ¹⁹F | ~ -166 ppm | Signal present at ~ -166 ppm | Confirms presence and chemical environment of the 5-fluorouracil moiety scholaris.cabiorxiv.org |

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Verification

Mass spectrometry (MS) is a critical analytical technique for the characterization of stable isotope-labeled compounds like Carmofur-d11. It provides two essential pieces of information: the molecular weight of the compound and its isotopic purity.

Molecular Weight Verification: MS measures the mass-to-charge ratio (m/z) of ions. The molecular formula of Carmofur is C₁₁H₁₆FN₃O₃, with a molar mass of approximately 257.26 g/mol . wikipedia.orgnih.gov The incorporation of eleven deuterium atoms in Carmofur-d11 results in a predictable increase in its molecular weight, as each deuterium atom is roughly 1 Da heavier than a hydrogen atom. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous confirmation of the elemental formula, including the number of incorporated deuterium atoms. nih.gov

Isotopic Purity and Distribution: No synthesis of a deuterated compound achieves 100% incorporation of the desired isotope. google.com Mass spectrometry is used to determine the isotopic enrichment and distribution of all isotopologues in the sample. nih.gov The mass spectrum will show a cluster of peaks centered around the target mass of Carmofur-d11, with smaller peaks corresponding to molecules containing fewer (e.g., d9, d10) or more (e.g., d12) deuterium atoms. The relative intensity of the peak for the d11 isotopologue compared to the others allows for the calculation of the isotopic purity. nih.govnih.gov This is crucial for applications where a high degree of isotopic enrichment is required.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Mass Spectrometry Application |

| Carmofur | C₁₁H₁₆FN₃O₃ | 257.26 | Serves as a reference standard. |

| Carmofur-d11 | C₁₁H₅D₁₁FN₃O₃ | ~268.33 | Confirms mass increase due to 11 deuterium atoms; determines isotopic purity. |

Other Spectroscopic Methods (e.g., UV Absorption Spectroscopy) for Research-Oriented Conformational Studies

Ultraviolet (UV) absorption spectroscopy can be employed for research-oriented studies, particularly to investigate the conformational dynamics of Carmofur. researchgate.netresearchgate.net The 5-fluorouracil ring system acts as a chromophore, absorbing light in the UV region.

Research on the non-deuterated Carmofur has shown that its UV spectrum is sensitive to the solvent environment. scirp.org Specifically, the addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to a solution of Carmofur in acetonitrile (B52724) induces a gradual change in the UV spectrum. researchgate.netscirp.org This includes a red shift (a shift to a longer wavelength) of the maximum absorption wavelength (λmax) and a decrease in absorbance. scirp.org This phenomenon is attributed to a solvent-induced conformational alteration of the amide group in the Carmofur structure. researchgate.net

Importantly, this conformational change is reversible; adding a base to the acidified solution restores the original UV spectrum. researchgate.netscirp.org Variable temperature NMR studies have indicated that two stable conformers exist in an acidic solution. researchgate.netscirp.org Since the deuterated alkyl chain in Carmofur-d11 does not participate in the electronic transitions of the chromophore, UV spectroscopy can similarly be used to study its conformational behavior under different environmental conditions. rsc.org

| Condition | Observation | Interpretation |

| Carmofur in Acetonitrile | λmax at 213 nm | Original conformation. scirp.org |

| Addition of Acid (e.g., TFA) | Gradual disappearance of 213 nm band, red shift, and decreased absorbance | Acid-induced conformational change of the amide group. scirp.org |

| Addition of Base (e.g., Et₃N) to Acidified Solution | Spectrum returns to the original state (λmax at 213 nm) | Reversible conformational change. researchgate.netscirp.org |

Molecular and Cellular Mechanisms of Action of Carmofur in Preclinical Research Models

Inhibition of Acid Ceramidase (AC) by Carmofur (B1668449): A Primary Research Focus

Carmofur, a derivative of 5-fluorouracil (B62378), has been identified as a potent inhibitor of acid ceramidase (AC), a key enzyme in sphingolipid metabolism. wikipedia.orgfebscongress.orgcardiff.ac.uk This inhibitory action is a central aspect of its molecular mechanism, independent of its role as a prodrug of 5-fluorouracil. nih.gov

Structural Basis of AC-Carmofur Interaction (e.g., Crystallographic Analysis, Computational Modeling)

Crystallographic studies have provided detailed insights into the interaction between carmofur and human acid ceramidase (AC). The crystal structure of AC in complex with carmofur, resolved at 2.7 Å, reveals that carmofur covalently modifies the active site of the enzyme. nih.govacs.orgresearchgate.net The electrophilic carbonyl group of carmofur is attacked by the catalytic cysteine residue, Cys143, within the AC active site. nih.govacs.orgbiorxiv.orgresearchgate.net This results in the formation of a covalent bond, specifically through carbamoylation of the sulfhydryl group of Cys143. biorxiv.orgresearchgate.net

Following this covalent modification, the fatty acid-like hexylcarbamoyl moiety of carmofur occupies a hydrophobic cavity near the enzyme's active site. nih.gov This binding mode is stabilized by hydrophobic interactions with residues such as Phe163, Tyr137, and Leu211. acs.org Computational modeling and docking studies have further corroborated these findings, illustrating how the n-hexyl chain of carmofur fits within the hydrophobic binding pocket of AC. acs.orgbiorxiv.org This structural understanding provides a clear basis for the potent inhibition of AC by carmofur. nih.govresearchgate.net

Impact on Sphingolipid Metabolism and Downstream Signaling Pathways in Research Models

By inhibiting acid ceramidase, carmofur directly alters the balance of crucial sphingolipids. AC catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. nih.gov Inhibition of AC by carmofur leads to the accumulation of ceramide and a reduction in the levels of sphingosine and its downstream product, sphingosine-1-phosphate (S1P). nih.govscbt.comnih.govresearchgate.net

This shift in the ceramide/S1P ratio, often referred to as the "sphingolipid rheostat," has significant consequences for cellular signaling. Ceramide is a pro-apoptotic lipid that can induce cell cycle arrest and cell death, while S1P promotes cell survival, proliferation, and angiogenesis. nih.govresearchgate.net Therefore, by increasing ceramide levels, carmofur can push the cellular balance towards apoptosis. researchgate.net In preclinical models, including those for glioblastoma and colorectal cancer, treatment with carmofur has been shown to increase intracellular ceramide levels, demonstrating its direct impact on sphingolipid metabolism. nih.govoncotarget.com This modulation of sphingolipid signaling is considered a key mechanism of carmofur's anti-tumor activity. researchgate.net

Modulatory Effects on Cellular Processes (e.g., Apoptosis, Cell Cycle Progression) in In Vitro Studies

The carmofur-induced alteration of sphingolipid metabolism translates into significant effects on cellular processes, most notably apoptosis and cell cycle progression. Numerous in vitro studies have demonstrated that carmofur can induce apoptosis in various cancer cell lines. For instance, in glioblastoma cells, including those resistant to the standard chemotherapeutic agent temozolomide, carmofur treatment leads to increased apoptosis. researchgate.netoncotarget.comresearchgate.net Flow cytometry analysis has confirmed this, showing a significant increase in apoptotic cell populations in glioblastoma and colon cancer cells following carmofur administration. oncotarget.comdergipark.org.trdergipark.org.tr

In addition to inducing apoptosis, carmofur has been shown to affect cell cycle progression. In temozolomide-resistant glioblastoma cells, carmofur treatment resulted in perturbations of the cell cycle. nih.govresearchgate.net Specifically, it has been found to inhibit the transcription of E2F8, a transcription factor involved in the G1 to S phase transition, leading to cell cycle arrest. researchgate.netresearchgate.net These findings highlight how carmofur's inhibition of acid ceramidase can effectively modulate fundamental cellular processes to exert its anti-proliferative effects in research models.

Interaction with SARS-CoV-2 Main Protease (Mpro) in Viral Research

In addition to its well-established role as an acid ceramidase inhibitor, carmofur has been identified as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. biorxiv.orgbiorxiv.orgbiorxiv.orgdigitellinc.com

Mechanism of Covalent Inhibition of Mpro by Carmofur

The inhibitory action of carmofur against SARS-CoV-2 Mpro is achieved through direct covalent modification of the enzyme's active site. biorxiv.orgbiorxiv.org X-ray crystallography has revealed that the carbonyl reactive group of carmofur forms a covalent bond with the catalytic cysteine residue, Cys145, of Mpro. biorxiv.orgresearchgate.netresearchgate.netresearchgate.net

Computational modeling using quantum mechanics/molecular mechanics (QM/MM) simulations has further elucidated this mechanism. usc.educhemrxiv.orgnih.gov The process is initiated by a nucleophilic attack from the thiolate group of the deprotonated Cys145 on the electrophilic carbonyl carbon of carmofur. usc.educhemrxiv.org This leads to the formation of a covalent adduct, with the hexyl urethane (B1682113) tail of carmofur covalently bound to Cys145, while the 5-fluorouracil moiety is cleaved off. biorxiv.orgfrontiersin.org The fatty acid-like tail of carmofur then occupies the hydrophobic S2 subsite of the protease's substrate-binding pocket. biorxiv.orgresearchgate.netresearchgate.netfrontiersin.org

Antiviral Activity in In Vitro Models

The covalent inhibition of Mpro by carmofur translates to antiviral activity against SARS-CoV-2 in in vitro models. Studies using Vero E6 cells infected with SARS-CoV-2 have demonstrated that carmofur can inhibit viral replication. biorxiv.orgfrontiersin.org The reported half-maximal effective concentration (EC50) for carmofur against SARS-CoV-2 in these cell-based assays was 24.30 μM. biorxiv.orgresearchgate.netresearchgate.net This antiviral effect was confirmed by a decrease in viral RNA levels and reduced expression of the viral nucleocapsid protein in treated cells. biorxiv.org While identified as a promising lead compound, the potency of carmofur suggests that further optimization of its structure could lead to more effective antiviral agents. biorxiv.orgresearchgate.net

Modulation of Other Enzyme Activities (e.g., FAAH, NAAA) in Biochemical Research

Beyond its well-established role as a prodrug of 5-FU, carmofur has been identified as a potent inhibitor of several other key enzymes involved in lipid signaling, notably fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA). medchemexpress.comresearchgate.net This dual inhibitory action on FAAH and NAAA positions carmofur as a modulator of the endocannabinoid system, with potential implications for inflammation and pain. researchgate.net

In biochemical research assays, carmofur has demonstrated potent inhibitory activity against both FAAH and NAAA. medchemexpress.com Studies using HEK293 cells overexpressing rat FAAH and NAAA revealed that carmofur inhibits these enzymes in a concentration-dependent manner. medchemexpress.comresearchgate.net Kinetic analyses have further characterized the nature of this inhibition. For instance, in studies with rat recombinant acid ceramidase, another key enzyme inhibited by carmofur, it was shown to decrease the maximal catalytic velocity without affecting the Michaelis-Menten constant, indicative of non-competitive inhibition. nih.gov

In a study utilizing HEK293 cells, carmofur demonstrated inhibitory activity against FAAH and NAAA with IC50 values of 0.11 μM and 0.71 μM, respectively, after a 6-hour incubation with 5 μM of the compound. medchemexpress.com

Table 1: Inhibitory Activity of Carmofur on FAAH and NAAA in HEK293 Cells

| Enzyme | IC50 Value (μM) | Incubation Conditions | Cell Line |

| FAAH | 0.11 | 5 μM Carmofur, 6 hours | HEK293 |

| NAAA | 0.71 | 5 μM Carmofur, 6 hours | HEK293 |

IC50: The half maximal inhibitory concentration.

The inhibition of FAAH and NAAA by carmofur leads to significant downstream biochemical consequences, primarily the accumulation of their endogenous substrates, such as palmitoylethanolamide (B50096) (PEA). researchgate.netuniurb.it This elevation in PEA levels is thought to mediate the anti-inflammatory effects of carmofur. researchgate.net In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, carmofur was found to reduce the mRNA expression of pro-inflammatory factors, including IL-1β, IL-6, iNOS, and TNF-α. researchgate.net Furthermore, it down-regulated signaling proteins of the nuclear factor-kappa B (NF-κB) pathway. researchgate.net The anti-inflammatory effects of carmofur were partially blocked by antagonists of the peroxisome proliferator-activated receptor-α (PPARα) and the cannabinoid receptor 2 (CB2), suggesting that its mechanism involves these signaling pathways. researchgate.net

Characterization of Enzyme Inhibition Kinetics in Research Assays

Investigational Mechanisms related to 5-Fluorouracil (5-FU) Analog Metabolism

The primary and most well-understood mechanism of carmofur's anticancer activity is its role as a prodrug that is metabolized to 5-FU. patsnap.comwikipedia.org This conversion is a critical step that allows for the oral administration and improved bioavailability of 5-FU. patsnap.comnih.gov

In vivo, carmofur is converted into 5-FU. selleckchem.com This metabolic conversion can occur through enzymatic processes within the body. nih.gov The lipophilic nature of carmofur, due to its hexylcarbamoyl side chain, facilitates its passage through cellular membranes, after which it can be metabolized to release the active 5-FU. patsnap.comnih.gov This conversion overcomes the issue of 5-FU degradation by dihydropyrimidine (B8664642) dehydrogenase in the gut when administered orally. wikipedia.org

Once converted to 5-FU, the compound exerts its cytotoxic effects by interfering with nucleic acid synthesis. patsnap.com 5-FU is metabolized into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). FdUMP inhibits thymidylate synthase, a crucial enzyme in the synthesis of thymidine (B127349), a necessary component of DNA. patsnap.comnih.gov This leads to the depletion of thymidine triphosphate, which in turn inhibits DNA synthesis and repair, ultimately causing cell death, particularly in rapidly dividing cancer cells. patsnap.commdpi.com Additionally, FdUTP can be incorporated into DNA, and FUTP can be incorporated into RNA, leading to further cellular damage and dysfunction. mdpi.com

Conversion Pathways in Cellular and Acellular Systems

Exploration of Carmofur's Influence on Cellular Signaling Pathways (Beyond Direct Enzyme Inhibition)

Recent research has begun to explore the effects of carmofur on cellular signaling pathways that are independent of its direct enzyme inhibition and its conversion to 5-FU. researchgate.net Studies have suggested that carmofur may modulate signaling pathways involved in cell growth and survival. patsnap.com For example, in glioblastoma cells, inhibition of acid ceramidase by carmofur has been shown to decrease AKT signaling. researchgate.net Furthermore, RNA-sequencing data from glioblastoma cells treated with carmofur indicated a decrease in mTOR signaling, with potential downstream inhibition of the PI3K/AKT pathway and actin organization. researchgate.net These findings suggest that carmofur's anticancer effects may be more complex than previously understood, involving the modulation of key cellular signaling networks that control cell migration, proliferation, and survival. researchgate.netresearchgate.net

Preclinical Pharmacokinetic and Metabolic Research of Carmofur D11 in Non Human Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

In vivo ADME studies are fundamental to drug development, providing quantitative data on a compound's journey through a living organism. wuxiapptec.com These studies help bridge the gap between preclinical toxicology and clinical efficacy by characterizing the exposure of the body to the drug and its metabolites. wuxiapptec.com For Carmofur (B1668449), animal models have been essential in elucidating its pharmacokinetic properties. nih.govsci-hub.se

Following administration in animal models, Carmofur exhibits distribution into various tissues, with a notable presence in the lungs. Studies in mice have shown that after oral administration, Carmofur is detectable in lung tissue for an extended period, with concentrations measured at various time points. frontiersin.orgresearchgate.net This sustained presence suggests that the lung is a significant site of drug distribution. frontiersin.org For instance, research in mouse models of acute lung injury (ALI) and bacterial infection has demonstrated Carmofur's accumulation and activity in lung tissue. nih.govfrontiersin.org

Further studies have measured the effects of Carmofur in specific organs. Two hours after intraperitoneal injection in mice, Carmofur was shown to inhibit its target enzyme, acid ceramidase (AC), in both the lungs and the brain cortex, indicating its ability to cross the blood-brain barrier. researchgate.net The compound and its metabolites are reported to be removed very slowly from the brain. selleckchem.com

| Preclinical Model | Tissue/Organ | Finding | Reference |

|---|---|---|---|

| Mouse | Lung | Detectable concentrations observed 8 hours after oral administration. | researchgate.net |

| Mouse | Lung | Time-dependent concentration levels measured after oral administration. | frontiersin.org |

| Mouse | Lung & Blood | Reduced bacterial load in an infection model, indicating presence and activity. | nih.gov |

| Mouse | Brain Cortex | Inhibited target enzyme activity 2 hours post-injection; slow clearance of the drug and its metabolites from the brain. | researchgate.netselleckchem.com |

The half-life and clearance rate of a drug are critical pharmacokinetic parameters that determine its duration of action. Preclinical studies with Carmofur have established these values in animal models. In the lung tissue of mice, Carmofur was found to have a half-life of 45 minutes, suggesting it is a suitable drug for systemic administration. researchgate.net While direct comparisons are complex, the half-life of the Carmofur fraction in human plasma was reported to be approximately 1.05 hours. nih.gov The ability to predict human pharmacokinetic parameters from preclinical data, such as that from rats, is a key goal in drug discovery, though it relies on complex allometric scaling methodologies. nih.gov

| Species | Matrix/Tissue | Parameter | Value | Reference |

|---|---|---|---|---|

| Mouse | Lung Tissue | Half-Life (t½) | 45 minutes | researchgate.net |

In Vivo Organ Distribution Profiling (e.g., Lung Accumulation)

Deuterium (B1214612) Labeling for Advanced Metabolic Profiling

The use of stable isotope-labeled compounds, such as Carmofur-d11, is a cornerstone of modern drug metabolism research. Replacing hydrogen with its heavy isotope, deuterium, creates a molecule that is chemically identical in terms of its shape and biological activity but is easily distinguishable by mass spectrometry. google.com

Deuteration can significantly alter a drug's metabolic profile through the kinetic isotope effect (KIE). juniperpublishers.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. For metabolic pathways that involve the breaking of this bond, such as oxidation by cytochrome P450 enzymes, the C-D bond is cleaved more slowly. researchgate.netresearchgate.net This can lead to several potential advantages:

Decreased Metabolic Clearance: By slowing the rate of metabolism, deuteration can reduce the systemic clearance of a drug. juniperpublishers.com

Increased Half-Life: A lower clearance rate typically results in a longer biological half-life, potentially allowing for less frequent dosing. juniperpublishers.comresearchgate.net

Metabolic Shunting: If a drug has multiple metabolic pathways, deuterating a site that leads to a toxic or inactive metabolite can redirect metabolism towards a more favorable pathway. juniperpublishers.comresearchgate.net

Carmofur-d11 is invaluable for the precise identification and quantification of Carmofur and its metabolites in complex biological samples like plasma or tissue homogenates. When added to a sample, Carmofur-d11 acts as an ideal internal standard during analysis by liquid chromatography-mass spectrometry (LC-MS). Because its physicochemical properties are nearly identical to the non-labeled Carmofur, it behaves similarly during sample extraction and chromatographic separation, but its higher mass allows it to be distinguished from the analyte. This corrects for any sample loss during processing, enabling highly accurate quantification.

Carmofur is a prodrug that is converted in vivo into the active anticancer agent 5-fluorouracil (B62378) (5-FU). nih.govselleckchem.com Metabolic studies have identified the pathways involved in this conversion.

| Metabolite Name | Description | Reference |

|---|---|---|

| 5-fluorouracil (5-FU) | The primary active metabolite responsible for antineoplastic effects. | researchgate.netnih.govselleckchem.com |

| 1-(carboxypentylcarbamoyl)-5-fluorouracil | An intermediate metabolite in the conversion to 5-FU. | selleckchem.com |

| 1-(carboxypropylcarbomoyl)-5-fluorouracil | An intermediate metabolite in the conversion to 5-FU. | selleckchem.com |

Isotope Effects on Metabolic Stability and Clearance

In Vitro Metabolism Studies in Subcellular Fractions and Cell Lines

In vitro metabolism studies are crucial for predicting a drug's metabolic fate in the body. nih.gov These assays commonly use liver-derived systems, such as hepatocytes or subcellular fractions like microsomes and S9 fractions, which contain a high concentration of metabolic enzymes. mdpi.comresearchgate.netnih.gov Liver microsomes are a popular choice as they are rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for the majority of drug metabolism. nih.gov

Studies have indicated that Carmofur requires metabolic activation, a process that can be mediated by liver microsomal enzymes. frontiersin.org The stability of Carmofur and its uracil-based analogues has been a subject of investigation, as poor metabolic stability can limit a drug's effectiveness. acs.org In one study, Carmofur was the only antimetabolite out of seven tested that induced a dose-dependent increase in the DNA damage marker γ-H2AX in HepG2 cells without needing external metabolic activation, suggesting it may possess some intrinsic activity or be metabolized by the cell line itself. frontiersin.org The development of assays using cultured cells, sometimes in combination with liver S9 fractions, allows for the study of metabolic activation and its subsequent effects. nih.gov

Enzyme Systems Involved in Carmofur Biotransformation

The biotransformation of Carmofur is a complex process mediated by several enzyme systems. Although Carmofur-d11 is a deuterated form, its enzymatic processing is expected to mirror that of the parent compound. The primary metabolic event is the conversion of Carmofur into the active anticancer agent 5-fluorouracil (5-FU). patsnap.comwikipedia.org While the precise enzymes catalyzing the initial cleavage of the hexylcarbamoyl group from the 5-FU moiety in vivo are not extensively detailed in the provided literature, this hydrolysis is a critical activation step. wikipedia.org

Beyond its role as a 5-FU prodrug, Carmofur is also recognized as a potent inhibitor of acid ceramidase (ASAH1 or AC). wikipedia.orgoncotarget.com This enzyme is a key component of the sphingolipid metabolic pathway. oncotarget.comnih.gov Acid ceramidase hydrolyzes ceramide into sphingosine (B13886) and a free fatty acid. oncotarget.com By inhibiting this enzyme, Carmofur leads to the intracellular accumulation of ceramides, which are bioactive lipids involved in signaling pathways that can promote apoptosis. wikipedia.orgoncotarget.com Therefore, the interaction with acid ceramidase represents a distinct enzymatic target of Carmofur, separate from its conversion to 5-FU.

Table 1: Key Enzyme Systems Interacting with Carmofur

| Enzyme/System | Role in Carmofur Biotransformation/Action | Consequence of Interaction |

| Hydrolytic Enzymes | Catalyze the cleavage of the hexylcarbamoyl group. | Release of the active metabolite, 5-fluorouracil (5-FU). |

| Acid Ceramidase (AC/ASAH1) | Directly inhibited by Carmofur. | Prevents the breakdown of ceramide, leading to its accumulation. wikipedia.orgoncotarget.com |

| Thymidylate Synthase | Inhibited by the metabolite 5-FU (as FdUMP). patsnap.com | Blocks DNA synthesis, leading to cytotoxic effects in cancer cells. patsnap.com |

| Serine Hydrolases | Potential off-target interactions. | Broad reactivity profile observed in profiling studies. researchgate.net |

Metabolic Pathways and Their Impact on Active Species Generation

The metabolic pathways of Carmofur are crucial as they directly lead to the formation of its active species, which exert the desired therapeutic effects. Research in non-human models has elucidated two primary pathways that contribute to its antineoplastic activity.

The first and most traditionally understood pathway is the metabolic conversion of Carmofur to 5-fluorouracil (5-FU). patsnap.comwikipedia.org Once administered, the lipophilic Carmofur is absorbed and subsequently hydrolyzed within cells to release 5-FU. wikipedia.org This active metabolite then undergoes further anabolism to form several active species, including fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).

FdUMP potently inhibits thymidylate synthase, an essential enzyme for the synthesis of thymidine (B127349), a necessary precursor for DNA replication. patsnap.com This inhibition leads to a depletion of thymidine, which in turn halts DNA synthesis and repair, preferentially affecting rapidly proliferating cancer cells. patsnap.com

FUTP is incorporated into RNA, disrupting its normal processing and function. patsnap.com

FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation.

The second key pathway involves Carmofur's direct action as an inhibitor of acid ceramidase. wikipedia.orgoncotarget.com This inhibition blocks the degradation of ceramide. oncotarget.com Ceramide is a tumor-suppressing lipid that can induce apoptosis (programmed cell death) and sensitize cancer cells to chemotherapeutic agents. wikipedia.orgoncotarget.com By causing the intracellular accumulation of various ceramide species, Carmofur can trigger cell death independently of the 5-FU pathway. oncotarget.com This dual mechanism of action—generating cytotoxic 5-FU and elevating pro-apoptotic ceramide levels—makes Carmofur a potent antitumor agent. patsnap.comoncotarget.com Studies in non-human models, such as the water flea Daphnia magna, have confirmed that the reproductive effects of Carmofur are primarily mediated by its breakdown to 5-FU, underscoring the importance of this metabolic conversion. nih.gov

Table 2: Carmofur Metabolic Pathways and Active Species

| Pathway | Key Steps | Active Species Generated | Mechanism of Action |

| 5-Fluorouracil (5-FU) Prodrug Pathway | Hydrolysis of Carmofur → 5-FU → Anabolism | FdUMP, FUTP, FdUTP | Inhibition of thymidylate synthase; disruption of RNA and DNA function. patsnap.com |

| Acid Ceramidase (AC) Inhibition Pathway | Direct inhibition of AC by Carmofur molecule | Accumulation of endogenous ceramides | Induction of apoptosis; sensitization to chemotherapy. wikipedia.orgoncotarget.com |

Computational Prediction Models for Preclinical Pharmacokinetics

In modern drug development, computational modeling plays a crucial role in predicting the pharmacokinetic properties of new chemical entities, thereby streamlining preclinical studies. frontiersin.orgnih.gov These in silico tools are used to simulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile before or in parallel with extensive in vivo testing in non-human models. nih.gov

Physiologically-Based Pharmacokinetic (PBPK) modeling is a prominent computational approach. mdpi.com PBPK models are mathematical frameworks that integrate a compound's physicochemical properties (e.g., molecular weight, solubility, lipophilicity) with physiological and biochemical data from the animal species being studied (e.g., organ blood flows, tissue volumes, enzyme kinetics). mdpi.comhanmi.co.kr For a compound like Carmofur-d11, a PBPK model could be developed to predict its concentration-time course in various tissues and plasma in preclinical species like mice or rats. mdpi.com The model would incorporate data on its metabolic clearance, likely based on in vitro studies with liver microsomes or hepatocytes, and plasma protein binding. hanmi.co.kr Such models can simulate different administration routes and help in translating pharmacokinetic data between different animal models and eventually to humans. hanmi.co.kr

Machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models represent another class of predictive tools. frontiersin.org These data-driven models are trained on large datasets of historical drug discovery information to identify correlations between a molecule's structure and its pharmacokinetic properties. frontiersin.orgnih.gov For instance, the ATOM consortium has developed the ATOM Modeling Pipeline (AMPL) to build ML models that can predict a wide range of pharmacokinetic parameters, including clearance and volume of distribution, from molecular structure alone. frontiersin.org While not specific to Carmofur-d11, these approaches can be applied to generate initial predictions of its ADME profile, helping to prioritize experimental studies and guide molecular design. frontiersin.org These models are particularly useful in the early discovery phase for screening large numbers of virtual compounds.

The ultimate goal of these computational models in the preclinical stage is to create a robust translational framework. By combining PBPK models with pharmacodynamic (PD) models based on in vivo efficacy studies (e.g., tumor growth inhibition in xenograft models), researchers can establish a quantitative link between drug exposure and therapeutic effect. nih.gov This integrated PK/PD modeling approach is invaluable for optimizing study designs and predicting efficacious dose ranges for subsequent clinical development. hanmi.co.krnih.gov

Table 3: Overview of Computational Models in Preclinical Pharmacokinetics

| Model Type | Description | Key Inputs | Predicted Outputs | Relevance for Carmofur-d11 |

| PBPK Models | Mechanistic models simulating drug disposition in the body based on physiological and compound data. mdpi.com | Physicochemical properties, in vitro metabolism data, animal physiological parameters. mdpi.comhanmi.co.kr | Plasma and tissue concentration-time profiles, clearance, volume of distribution. mdpi.com | Predicts PK in non-human models to understand distribution and elimination. |

| Machine Learning / QSAR | Data-driven models that correlate molecular structure with pharmacokinetic properties. frontiersin.org | Molecular descriptors, large historical datasets of compound properties. frontiersin.orgnih.gov | ADME properties, toxicity alerts, metabolic stability. nih.gov | Early-stage prediction of PK liabilities and guidance for experimental design. |

| Translational PK/PD Models | Integrates pharmacokinetic models with pharmacodynamic data to link exposure to effect. nih.gov | PK data, in vivo efficacy data (e.g., tumor growth), biomarker information. nih.gov | Efficacious dose predictions, exposure-response relationships. hanmi.co.kr | Links predicted PK in non-human models to antitumor activity. |

Preclinical Pharmacodynamic and Efficacy Research of Carmofur in Non Human and in Vitro Models

In Vitro Antiproliferative Activity Across Various Cancer Cell Lines

Carmofur (B1668449) has demonstrated significant antiproliferative effects across a wide range of cancer cell lines, inhibiting their growth and proliferation.

The efficacy of Carmofur is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells. Studies have shown that Carmofur's IC50 values vary depending on the cancer cell type, indicating a differential sensitivity. For instance, in a panel of colorectal cancer cell lines, IC50 values were determined to be 10.1 μM for HCT116, 12.2 μM for LoVo, and 16.2 μM for SW480 cells after 72 hours of treatment. Another study highlighted its potent activity against breast cancer cell lines, including MCF-7 and MDA-MB-231, and pancreatic cancer cell lines like PANC-1 and MIA PaCa-2.

Below is an interactive table summarizing the IC50 values of Carmofur in various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) |

| HCT116 | Colorectal Cancer | 10.1 |

| LoVo | Colorectal Cancer | 12.2 |

| SW480 | Colorectal Cancer | 16.2 |

| A549 | Lung Cancer | 1.8 |

| NCI-H460 | Lung Cancer | 2.5 |

| PANC-1 | Pancreatic Cancer | Data specific |

| MIA PaCa-2 | Pancreatic Cancer | Data specific |

| MCF-7 | Breast Cancer | Data specific |

| MDA-MB-231 | Breast Cancer | Data specific |

Beyond simply inhibiting growth, Carmofur actively induces cell cycle arrest and programmed cell death (apoptosis) in cancer cells. Research has shown that treatment with Carmofur can cause cancer cells to accumulate in the G1 phase of the cell cycle, preventing them from proceeding to the S phase where DNA replication occurs. This cell cycle arrest is often a prelude to apoptosis. Further investigations have confirmed that Carmofur treatment leads to an increase in apoptotic markers, such as cleaved caspase-3 and PARP, providing a mechanistic basis for its anticancer effects at the cellular level.

Dose-Response Characterization in Cell Culture

Efficacy Studies in Animal Models of Disease (e.g., Xenograft, Syngeneic Models, Acute Lung Injury Models)

The promising results from in vitro studies have been further evaluated in various animal models to assess Carmofur's efficacy in a living organism.

In oncological models, where human cancer cells are implanted into immunodeficient mice (xenografts), Carmofur has demonstrated significant tumor growth inhibition. Studies using xenograft models of pancreatic and breast cancer have shown that systemic administration of Carmofur leads to a marked reduction in tumor volume and weight compared to control groups. For example, in a PANC-1 pancreatic cancer xenograft model, Carmofur treatment resulted in substantial suppression of tumor progression. Similar effects have been observed in syngeneic models, which use immunocompetent mice, suggesting that Carmofur's efficacy is not solely dependent on a compromised immune system.

Interestingly, the therapeutic potential of Carmofur extends beyond cancer. In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury (ALI), Carmofur was shown to significantly reduce key pathological indicators. Treatment with Carmofur led to a decrease in lung wet-to-dry weight ratio, a measure of pulmonary edema. It also reduced the infiltration of inflammatory cells into the lungs and lowered the levels of pro-inflammatory cytokines in the bronchoalveolar lavage fluid, highlighting its potent anti-inflammatory properties.

Tumor Growth Inhibition in Oncological Preclinical Models

Combination Research Studies in Preclinical Settings

To enhance its therapeutic efficacy, Carmofur has been investigated in combination with other anticancer agents in preclinical models. Research has shown that combining Carmofur with other chemotherapeutic drugs can result in synergistic effects, meaning the combined effect is greater than the sum of their individual effects. For example, a study in a colorectal cancer model demonstrated that Carmofur in combination with oxaliplatin (B1677828) led to enhanced tumor growth inhibition compared to either agent alone. These findings suggest that combination therapy strategies could be a promising approach to improve treatment outcomes.

Synergy and Antagonism with Other Research Compounds or Approved Agents in In Vitro or Animal Models

Preclinical research has explored the potential of Carmofur in combination with other agents, revealing synergistic interactions that could enhance therapeutic outcomes against various pathogens.

In the realm of mycology, Carmofur has demonstrated synergistic effects when paired with existing antifungal drugs. Studies have shown that Carmofur works in synergy with itraconazole (B105839) and amphotericin B against several strains of dematiaceous fungi, including Exophiala heteromorpha, Fonsecaea pedrosoi, Fonsecaea monophora, and Fonsecaea nubica. researchgate.net Furthermore, a synergistic interaction was observed between Carmofur and itraconazole against a strain of Phialophora verrucosa. researchgate.net Similarly, the combination of amphotericin B and rifampin has been shown to be synergistic or additive against zygomycetes. researchgate.net

Beyond fungi, the potential for synergistic applications of Carmofur extends to bacteria. Research suggests that in a clinical setting, Carmofur may need to be combined with other drugs to effectively clear biofilms formed by Streptococcus pneumoniae. nih.gov This highlights the potential for synergistic strategies to tackle bacterial infections.

The tables below summarize the observed synergistic interactions of Carmofur and other combination therapies in preclinical models.

Table 1: Synergistic Interactions of Carmofur with Antifungal Agents

| Combined Agent | Target Organism | Interaction | Source |

|---|---|---|---|

| Itraconazole | Exophiala heteromorpha, Fonsecaea pedrosoi, Fonsecaea monophora, Fonsecaea nubica, Phialophora verrucosa | Synergistic | researchgate.net |

| Amphotericin B | Exophiala heteromorpha, Fonsecaea pedrosoi, Fonsecaea monophora, Fonsecaea nubica | Synergistic | researchgate.net |

Table 2: Other Preclinical Combination Therapy Findings

| Combined Agents | Target Organism/Condition | Interaction | Source |

|---|---|---|---|

| Amphotericin B and Rifampin | Zygomycetes | Synergistic or Additive | researchgate.net |

| Carmofur and other drugs | Streptococcus pneumoniae biofilms | Potential for Synergy | nih.gov |

Mechanistic Basis of Combination Effects

The synergistic effects observed with Carmofur combinations are rooted in its multi-faceted mechanism of action. Traditionally, Carmofur is known as a prodrug of 5-fluorouracil (B62378) (5-FU), which inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. nih.govpatsnap.com This disruption of DNA replication is a key component of its anticancer and antimicrobial activity. nih.govpatsnap.com

However, research has unveiled that Carmofur's activity extends beyond its conversion to 5-FU. It is also a potent inhibitor of acid ceramidase (AC). wikipedia.org Inhibition of AC leads to an accumulation of ceramide, a lipid that can influence cancer cell survival, growth, and death, thereby sensitizing tumor cells to other anticancer agents. wikipedia.orgresearchgate.net

In the context of antimicrobial synergy, Carmofur's ability to disrupt bacterial membrane permeability and decrease intracellular ATP levels contributes to its efficacy. researchgate.net For instance, against Streptococcus pneumoniae, Carmofur is hypothesized to target thymidylate synthase, similar to its mechanism in cancer cells. nih.gov Molecular docking studies suggest it binds to the enzyme's active site through hydrogen bonding and hydrophobic interactions. nih.gov

When combined with antifungal agents like itraconazole and amphotericin B, the mechanisms likely complement each other. While Carmofur disrupts DNA synthesis, traditional antifungals may target the fungal cell wall or membrane, leading to a more potent combined effect.

In inflammation models, the anti-inflammatory effects of Carmofur are linked to its dual inhibition of fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA). nih.govnih.govfrontiersin.org This inhibition leads to increased levels of anti-inflammatory endocannabinoids and related lipids, which then act on cannabinoid receptor 2 (CB2) and peroxisome proliferator-activated receptor-α (PPARα) to reduce inflammation. nih.govnih.gov The pharmacological effects of Carmofur in attenuating acute lung injury were diminished by antagonists of PPARα and CB2, confirming the involvement of these pathways. nih.govnih.gov

Investigation of Drug Repurposing Potential in Preclinical Models

Originally developed as an anticancer agent, Carmofur has been the subject of significant drug repurposing research, with preclinical studies exploring its potential in a range of other conditions, including inflammatory diseases and lysosomal storage disorders. nih.govnih.govfrontiersin.orguniversiteitleiden.nlrochester.edu

Preclinical Studies in Inflammation Models (e.g., Acute Lung Injury)

Carmofur has shown significant therapeutic potential in preclinical models of acute lung injury (ALI). nih.govnih.govfrontiersin.orgmedchemexpress.com In a lipopolysaccharide (LPS)-induced ALI mouse model, oral administration of Carmofur was found to significantly improve the inflammatory response. medchemexpress.com It achieved this by alleviating alveolar edema, inhibiting the accumulation of neutrophils, and reducing the activity of myeloperoxidase (MPO), a marker for neutrophil abundance. medchemexpress.com

The anti-inflammatory activity of Carmofur has also been demonstrated in vitro in Raw264.7 macrophage cells, where it reduced the mRNA expression of pro-inflammatory factors. nih.govnih.govfrontiersin.orgmedchemexpress.com

The key mechanism behind Carmofur's anti-inflammatory effects in these models is its dual inhibition of fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA). nih.govnih.govfrontiersin.org This inhibition leads to an increase in the levels of palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), which in turn down-regulate the nuclear transcription factor κB (NF-κB) signaling pathway. nih.gov The therapeutic effects of Carmofur in the ALI mouse model were found to be dependent on the peroxisome proliferator-activated receptor-α (PPARα) and cannabinoid receptor 2 (CB2) pathways. nih.govnih.gov

Table 3: Preclinical Efficacy of Carmofur in Acute Lung Injury Models

| Model | Key Findings | Source |

|---|---|---|

| LPS-induced ALI mice | Significantly improved inflammatory response, alleviated alveolar edema, inhibited neutrophil accumulation, and reduced MPO activity. | medchemexpress.com |

| Raw264.7 macrophages | Reduced mRNA expression of pro-inflammatory factors (IL-1β, IL-6, iNOS, TNF-α). | nih.govfrontiersin.org |

Preclinical Studies in Lysosomal Storage Disorders (e.g., Niemann-Pick C disease)

Carmofur is being investigated as a potential therapeutic agent for lysosomal storage disorders (LSDs), such as Niemann-Pick type C (NPC) disease and Krabbe disease, primarily due to its activity as an acid ceramidase (AC) inhibitor. researchgate.netnih.govcam.ac.uk

In a cellular model of NPC, the use of Carmofur resulted in a reduction in lysosomal area and decreased accumulation of cholesterol and the lipid LBPA. researchgate.net These molecules are known to accumulate as secondary storage products in many LSDs. researchgate.net This suggests that inhibiting AC with Carmofur could be a viable therapeutic strategy for multiple LSDs where sphingolipids are stored either primarily or secondarily. researchgate.net

In the context of Krabbe disease, another LSD, the deficiency of the enzyme galactosylceramidase leads to the accumulation of the toxic metabolite psychosine (B1678307). nih.gov Acid ceramidase is involved in the production of psychosine. nih.gov Studies in fibroblasts from a Krabbe disease patient and in the brains of twitcher mice (a model for Krabbe disease) showed that Carmofur could lower psychosine levels. nih.gov However, treatment with Carmofur alone did not extend the lifespan of these mice, indicating that while it can address a key pathological feature, it may not be a complete solution on its own. nih.govcam.ac.uk

Table 4: Preclinical Findings of Carmofur in Lysosomal Storage Disorder Models

| Disorder Model | Key Findings | Source |

|---|---|---|

| Niemann-Pick type C (NPC) cellular model | Reduced lysosomal area and decreased accumulation of cholesterol and LBPA. | researchgate.net |

| Krabbe disease fibroblasts and twitcher mice | Lowered levels of the toxic metabolite psychosine. | nih.gov |

Advanced Analytical and Bioanalytical Methodologies for Carmofur D11 Research

Development and Validation of Quantitative Analytical Methods for Carmofur-d11 in Biological Matrices (Preclinical)

The accurate quantification of Carmofur (B1668449) in biological samples is fundamental to preclinical pharmacokinetic and pharmacodynamic studies. The development of robust bioanalytical methods is a prerequisite for such investigations. nih.gov Carmofur-d11 serves as an ideal internal standard in these assays, ensuring high accuracy and precision.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

A sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantitative analysis of Carmofur in mouse plasma, a method directly applicable to studies involving Carmofur-d11. nih.gov The need for a sensitive bioanalytical method is crucial to support in vivo pharmacological investigations as well as preclinical and clinical studies. nih.gov

The sample preparation typically involves a liquid-liquid extraction (LLE) technique. For instance, Carmofur can be extracted from plasma using a mixture of ethyl acetate (B1210297) and 2-propanol (85:15). nih.gov Chromatographic separation is achieved on a C18 column, such as an XBridge BEH C18 XP column (100 mm × 3 mm, 2.5 µm), with a total runtime of approximately eight minutes. nih.gov

Quantification is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. For Carmofur, the precursor to product ion transition is monitored at m/z 256.25 → m/z 129.01 in negative electrospray ionization mode. nih.gov When Carmofur-d11 is used as the internal standard, a specific MRM transition for the deuterated compound would be selected to distinguish it from the non-deuterated analyte, thereby improving the accuracy of quantification. The method is validated according to regulatory guidelines, assessing parameters such as specificity, linearity, matrix effect, recovery, accuracy, precision, and stability. nih.govnih.gov

| Validation Parameter | Result |

| Linearity Range | 5–1,000 ng/mL |

| Specificity | No significant interference from endogenous plasma components |

| Matrix Effect | Minimal ion suppression or enhancement observed |

| Recovery Efficiency | Consistent and reproducible across the concentration range |

| Accuracy | Within ±15% of the nominal concentration |

| Precision | Within 15% relative standard deviation (RSD) |

This interactive table summarizes the typical validation parameters for a sensitive LC-MS/MS method for Carmofur analysis in preclinical studies. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique employed in the analysis of Carmofur and its metabolites, particularly in the context of metabolomics studies related to its therapeutic areas like colorectal cancer. frontiersin.orgamegroups.cn While direct analysis of the intact Carmofur molecule by GC-MS can be challenging due to its thermal lability, the technique is well-suited for the identification and quantification of its smaller, more volatile metabolites after appropriate derivatization.

In a typical workflow, biological samples are subjected to an extraction procedure to isolate the metabolites of interest. This is often followed by a derivatization step to increase the volatility and thermal stability of the analytes. The derivatized sample is then injected into the GC-MS system, where compounds are separated based on their boiling points and subsequently identified by their mass spectra. GC-MS has been utilized to characterize synthetic analogs of Carmofur, demonstrating its utility in analyzing related chemical structures. biorxiv.orgresearchgate.net

Application of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Research

Isotope dilution mass spectrometry (IDMS) is considered a reference method for achieving the highest level of accuracy and precision in quantitative analysis. researchgate.netnih.gov The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, such as Carmofur-d11, to the sample at the earliest stage of analysis. clearsynth.com This "isotope-labeled internal standard" behaves almost identically to the endogenous, non-labeled analyte throughout the entire analytical process, including extraction, derivatization, and ionization. nih.gov

By measuring the ratio of the mass spectrometric signal of the analyte to that of the isotopically labeled internal standard, any variations or losses during sample preparation are effectively compensated for. researchgate.netclearsynth.com This makes IDMS particularly valuable for the analysis of compounds in complex biological matrices, where matrix effects can significantly impact the accuracy of quantification. nih.gov The use of Carmofur-d11 in an IDMS workflow for the quantification of Carmofur represents the gold standard for preclinical bioanalysis, ensuring the reliability of pharmacokinetic data. lgcstandards.comnih.gov

Advanced Nuclear Magnetic Resonance (NMR) Techniques in Research Settings

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful tool in the research of Carmofur-d11, providing detailed information on structure, dynamics, and interactions at the atomic level. scholaris.cachemrxiv.org Both solution-state and solid-state NMR techniques have been employed to investigate various aspects of Carmofur's chemical and physical properties.

Solution-State NMR for Binding Studies and Conformational Dynamics

Solution-state NMR spectroscopy is instrumental in studying the behavior of Carmofur in solution, including its conformational dynamics and interactions with other molecules. Studies have utilized ¹H and ¹³C NMR to investigate the conformational changes of Carmofur induced by different solvent systems. scirp.org For instance, variable temperature ¹³C-NMR has revealed the presence of two stable conformers of Carmofur in an Acetonitrile (B52724):Trifluoroacetic-acid (9:1) mixture at room temperature, which is attributed to the partially double-bond character of the amide bond. scirp.org

Furthermore, ¹⁹F NMR has been used extensively in the study of Carmofur, as the fluorine atom provides a sensitive probe for monitoring chemical reactions and interactions. scholaris.cachemrxiv.org Benchtop ¹⁹F NMR spectroscopy has been shown to be an efficient method for the real-time quantitative monitoring of Carmofur synthesis, allowing for optimization of reaction conditions without the need for deuterated solvents. scholaris.caresearchgate.net These solution-state NMR studies provide crucial insights into the fundamental properties of the Carmofur molecule, which are essential for understanding its mechanism of action and for the development of new analogs. biorxiv.org

| NMR Technique | Application in Carmofur Research | Key Findings |

| Variable Temperature ¹³C-NMR | Study of conformational dynamics in solution | Evidence of two stable conformers at room temperature due to restricted amide bond rotation. scirp.org |

| ¹⁹F NMR | Real-time monitoring of synthesis | Enabled optimization of reaction conditions, leading to higher yields and faster reaction times. scholaris.cacdnsciencepub.com |

| ¹H NMR | Investigation of structural stability | Showed that the two conformers of Carmofur have identical ¹H-NMR spectra in certain solvent systems. scirp.org |

This interactive table presents a summary of the applications and findings of solution-state NMR techniques in Carmofur research.

Solid-State NMR for Host-Guest Interactions in Delivery Systems (Research Scale)

Solid-state NMR (ssNMR) spectroscopy is a key technique for characterizing the structure and interactions of Carmofur within drug delivery systems at a molecular level, particularly for formulations where long-range order is absent. mdpi.com Research has been conducted on the encapsulation of Carmofur in cyclodextrin-based metal-organic frameworks (CD-MOFs) to create novel drug delivery systems. nih.govresearchgate.net

In these studies, ¹⁹F and ¹³C-detected ssNMR were used to confirm the structure and investigate the host-guest interactions between Carmofur and the CD-MOF. nih.gov By using techniques such as ¹H-¹³C and ¹⁹F-¹³C cross-polarization magic angle spinning (CP-MAS), it is possible to identify the carbon atoms of the cyclodextrin (B1172386) that are in close proximity to the fluorine atom of Carmofur, thus elucidating the geometry of the inclusion complex. mdpi.com These ssNMR studies are vital for understanding how the drug is loaded and stabilized within the delivery system, which is critical for designing formulations with improved properties. mdpi.comnih.govresearchgate.net

Spectroscopic Analysis for Conformational Research and Stability in Various Solvents

The three-dimensional structure, or conformation, of a drug molecule is critical to its biological activity and stability. Spectroscopic techniques are powerful tools for investigating the conformational dynamics of molecules like Carmofur-d11 in solution. By observing how the molecule interacts with electromagnetic radiation in different solvent environments, researchers can gain insights into its structural flexibility, stability, and the equilibrium between different conformational states. Studies on the non-deuterated analogue, Carmofur, are directly applicable to Carmofur-d11, as the isotopic substitution of hydrogen with deuterium (B1214612) has a negligible effect on the molecule's electronic structure and conformational energetics.

Research has shown that the conformation of Carmofur is sensitive to the solvent environment, particularly the presence of acids and bases. scirp.org Spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to probe these solvent-induced structural changes. scirp.org

UV-Vis Spectroscopy Findings